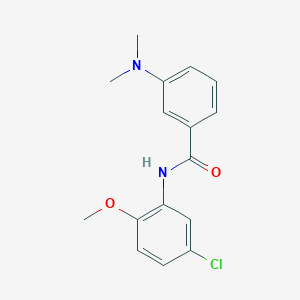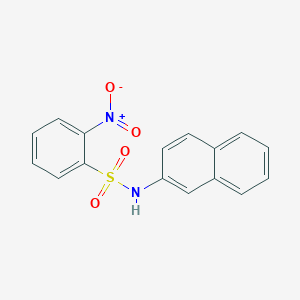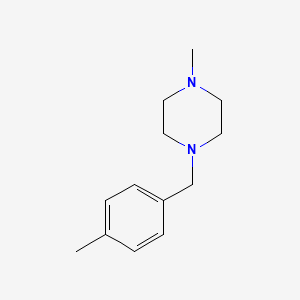
2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone, also known as piperonyl methyl ketone (PMK), is an organic compound that is widely used in scientific research. PMK is a precursor to the synthesis of various drugs, including MDMA (ecstasy) and MDA (methylenedioxyamphetamine). The synthesis method of PMK is crucial in the production of these drugs, making it a highly sought-after chemical in the illicit drug trade. However,
作用機序
PMK does not have a direct mechanism of action, as it is a precursor to other compounds. However, its conversion to MDMA and MDA results in the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for the psychoactive effects of these drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PMK are not well-studied, as it is primarily used as a precursor to other compounds. However, the effects of MDMA and MDA, which are synthesized from PMK, have been extensively studied. These drugs have been shown to increase heart rate, blood pressure, and body temperature, as well as cause feelings of euphoria and increased sociability.
実験室実験の利点と制限
The advantages of using PMK in lab experiments include its high purity and availability. PMK is also relatively easy to synthesize, making it a cost-effective starting material for the synthesis of other compounds. However, the use of PMK in lab experiments is limited by its association with the illicit drug trade. Researchers must take precautions to ensure that their use of PMK is legal and ethical.
将来の方向性
Future research on PMK could focus on the development of new synthetic methods for its production, as well as the optimization of existing methods. Additionally, research could be conducted on the biochemical and physiological effects of PMK itself, rather than its synthesized products. This could lead to a better understanding of the potential risks and benefits of using PMK in scientific research.
合成法
The synthesis of PMK can be achieved through various methods, including the Wacker oxidation of safrole and the oxidation of isosafrole. The Wacker oxidation of safrole involves the use of palladium chloride and copper chloride to convert safrole into PMK. The oxidation of isosafrole can be achieved through the use of potassium permanganate and sulfuric acid. These methods have been extensively studied and optimized for the production of PMK.
科学的研究の応用
PMK has several scientific research applications, including its use as a precursor to the synthesis of various drugs. It is also used as a starting material for the synthesis of other organic compounds, including fragrances and flavors. PMK is commonly used in the development of analytical methods for the detection and quantification of drugs, particularly MDMA and MDA.
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)15(17)10-18-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSYWSHMNXKMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355575 |
Source


|
| Record name | 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(4-methylphenyl)ethanone | |
CAS RN |
61548-21-8 |
Source


|
| Record name | 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)

![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
![2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B5779545.png)

![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5779557.png)
![2-[(2-methylbenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779567.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol](/img/structure/B5779572.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)
methanone](/img/structure/B5779589.png)